
N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide
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Overview
Description
N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide is an organic compound with the molecular formula C₈H₁₁Cl₃N₂O It is characterized by the presence of a butyl group, three chlorine atoms, a cyanomethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide typically involves the reaction of butylamine with trichloroacetonitrile, followed by the addition of acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2,2,2-trichloroacetamide
- N-Butyl-2,2,2-trichloro-N-(methyl)acetamide
- N-Butyl-2,2,2-trichloro-N-(ethyl)acetamide
Uniqueness
N-Butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61555-49-5 |
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Molecular Formula |
C8H11Cl3N2O |
Molecular Weight |
257.5 g/mol |
IUPAC Name |
N-butyl-2,2,2-trichloro-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C8H11Cl3N2O/c1-2-3-5-13(6-4-12)7(14)8(9,10)11/h2-3,5-6H2,1H3 |
InChI Key |
QEBADNMQWFAIKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC#N)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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